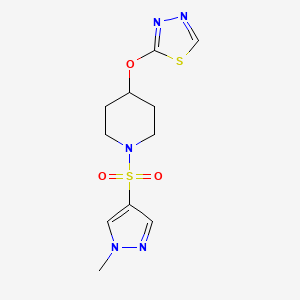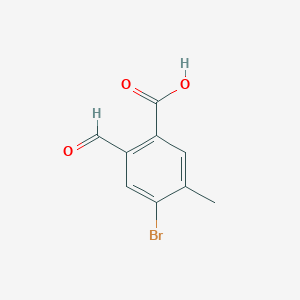![molecular formula C25H28FN3O2 B2549061 (4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-6-yl)methanone CAS No. 1706075-26-4](/img/structure/B2549061.png)
(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-6-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-6-yl)methanone, also known as FPBIM, is a novel small molecule compound that has been gaining attention in the scientific community due to its potential applications in drug development. FPBIM is a bipiperidine-indole derivative that has shown promising results in various preclinical studies. In
Applications De Recherche Scientifique
Medicinal Chemistry Applications
This compound is part of a broader class of chemicals studied for their potential in treating various conditions through modulation of specific receptors in the brain. For example, derivatives of this compound, such as those explored in the research on selective NR1/2B N-methyl-D-aspartate (NMDA) receptor antagonists, have shown promise for their analgesic properties and potential in treating neurological conditions. The study by Borza et al. (2007) highlighted compounds derived from similar chemical structures, demonstrating low nanomolar activity in binding and functional assays, showing potential as NMDA receptor antagonists (Borza et al., 2007).
Material Science and Photophysics
In the field of material science and photophysics, compounds with structural similarities have been synthesized to explore their photostability and spectroscopic properties. Woydziak et al. (2012) synthesized fluorinated fluorophores, demonstrating the enhancement of photostability and spectroscopic properties through fluorination. This research provides insights into the development of novel materials with potential applications in organic electronics and fluorescent labeling (Woydziak et al., 2012).
Nonlinear Optical Materials
The synthesis and characterization of nonlinear optical piperidine derivatives, such as those reported by Revathi et al. (2018), suggest that modifications to the chemical structure can result in materials with significant nonlinear optical (NLO) properties. These findings underscore the potential of such compounds in optical and photonic applications, where their NLO activity could be harnessed for devices like optical switches and modulators (Revathi et al., 2018).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this chemical structure have been utilized as fluorogenic labeling agents for high-performance liquid chromatography (HPLC), aiding in the sensitive and selective detection of biological thiols. This application, explored by Gatti et al. (1990), demonstrates the compound's utility in developing advanced analytical methodologies for biomedical research (Gatti et al., 1990).
Advanced Polymer Materials
Research by Sabbaghian et al. (2015) on novel species of soluble thermally stable poly(keto ether ether amide)s showcases the use of related compounds in synthesizing polymers with enhanced thermal stability and solubility. These polymers' properties are critical for their application in high-performance materials, electronics, and coatings, indicating the compound's contribution to the development of new polymer materials (Sabbaghian et al., 2015).
Propriétés
IUPAC Name |
[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(1H-indol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O2/c26-22-3-1-2-4-24(22)31-21-10-15-28(16-11-21)20-8-13-29(14-9-20)25(30)19-6-5-18-7-12-27-23(18)17-19/h1-7,12,17,20-21,27H,8-11,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQXWSYLDLABHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC5=C(C=C4)C=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenoxy)-1'-(1H-indole-6-carbonyl)-1,4'-bipiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-pyrrolidin-1-yl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2548981.png)

![Ethyl 2-[(4-methylsulfonylpyrazol-1-yl)methyl]prop-2-enoate](/img/structure/B2548983.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2548985.png)
![[4-(6-Fluoroquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2548987.png)
![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2548988.png)
![4-[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2548989.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2548993.png)



